molecular formula C24H23NO5 B12790825 Flavothebanone CAS No. 507-78-8

Flavothebanone

Cat. No.: B12790825
CAS No.: 507-78-8
M. Wt: 405.4 g/mol
InChI Key: GBGWHBWKYRGXRK-UHFFFAOYSA-N
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Description

Flavothebanone is a polyphenolic compound belonging to the flavonoid family. Flavonoids are naturally occurring compounds found in various fruits, vegetables, and other plant-based foods. They are known for their diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavothebanone can be synthesized through various chemical reactions involving the cyclization of chalcones. The most common method involves the oxidative cyclization of o-hydroxychalcones under acidic conditions. This reaction typically requires a catalyst such as ferric chloride or iodine and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of flavonoids like this compound often involves the use of natural deep eutectic solvents (NADES) for extraction from plant materials. This method is environmentally friendly and efficient, allowing for high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Flavothebanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydroflavonoids, and various substituted derivatives, each with unique biological properties .

Scientific Research Applications

Flavothebanone has a wide range of applications in scientific research:

Mechanism of Action

Flavothebanone exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Flavothebanone is similar to other flavonoids such as quercetin, kaempferol, and apigenin. it has unique properties that set it apart:

This compound’s unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for research and industrial applications.

Properties

CAS No.

507-78-8

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

4,7,16-trihydroxy-15-methoxy-20-methyl-20-azahexacyclo[8.7.3.32,9.01,9.03,8.012,17]tricosa-3,5,7,12(17),13,15,21-heptaen-23-one

InChI

InChI=1S/C24H23NO5/c1-25-10-9-24-19-12(3-6-16(30-2)22(19)29)11-17(25)23(24)8-7-15(28)21(24)18-13(26)4-5-14(27)20(18)23/h3-8,17,21,26-27,29H,9-11H2,1-2H3

InChI Key

GBGWHBWKYRGXRK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)OC)O)C6=C(C=CC(=C46)O)O

Origin of Product

United States

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